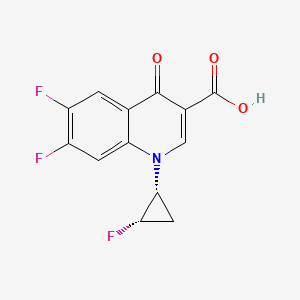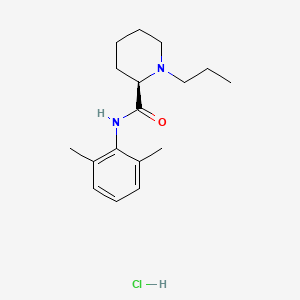
4-アミノ-N-ヒドロキシ-1,2,5-オキサジアゾール-3-カルボキシミドイルクロリド
概要
説明
Synthesis Analysis
The synthesis of compounds related to 4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride involves several key steps. The diazotization of 4-amino-1,2,5-oxadiazole-3-carbohydroximoyl chloride leads to the formation of 4-[chloro(hydroxyimino) methyl]-1,2,5-oxadiazole-3-diazonium salt. Subsequent treatment with NaN3 affords 4-azido-1,2,5-oxadiazole-3-carbohydroximoyl chloride, showcasing the compound's synthetic accessibility and the potential for further functionalization (Tselinskii, Mel’nikova, & Romanova, 2013).
Molecular Structure Analysis
The molecular structure of compounds in this class, including 4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride, is characterized by the presence of the 1,2,5-oxadiazole ring. This structure is significant due to its resemblance to other functional groups, such as carboxylic acids, in terms of electronic and spatial configuration, making these compounds interesting for molecular pharmacology and material science research. Computational studies provide insights into the electronic features and conformational preferences of these molecules, which are crucial for understanding their reactivity and interactions with biological systems (Tosco & Lolli, 2008).
Chemical Reactions and Properties
The chemical reactivity of 4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride and its derivatives is highlighted by their ability to undergo various reactions, including azidation, nitrosation, and cyclization. These reactions are pivotal for the synthesis of a wide range of compounds with potential biological activity and material applications. For instance, the azidation and subsequent decomposition of 4-azido-1,2,5-oxadiazole-3-carbohydroximoyl azide demonstrate the versatility of these compounds in synthetic organic chemistry (Tselinskii et al., 2013).
Physical Properties Analysis
The physical properties of 4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride derivatives, such as solubility, melting points, and stability, are influenced by their molecular structure. The presence of the 1,2,5-oxadiazole ring and substituents like the hydroxyimino group affect these compounds' physical characteristics, making them suitable for specific applications in materials science and pharmaceuticals. Research focusing on the synthesis and characterization of these compounds provides valuable data on their physical properties, which is essential for their practical applications (Kmetič & Stanovnik, 1997).
Chemical Properties Analysis
The chemical properties of 4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride are defined by its reactivity towards various chemical reagents and conditions. Studies have explored the compound's behavior in reactions such as nitrosation and azidation, revealing its potential for generating a wide array of derivatives. These derivatives can exhibit diverse biological activities and material properties, underscoring the importance of understanding the fundamental chemical properties of the parent compound for further applications in science and technology (Tselinskii et al., 2013).
科学的研究の応用
治療の可能性 {svg_1}
1,2,5-オキサジアゾールを含むオキサジアゾール誘導体は、重要なヘテロ環式化合物群です。これらの化合物は、幅広い化学的および生物学的特性を持つため、広く研究されています。 これらの化合物には、抗菌、抗マイコバクテリア、抗腫瘍、抗ウイルス、抗酸化など、さまざまな生物学的活性が見られます。 {svg_2}.
抗菌活性 {svg_3}
いくつかの1,2,4-オキサジアゾール誘導体は、 Xanthomonas oryzae pv. に対して強い抗菌効果を示すことがわかっています。 oryzae (Xoo) に対して、ビスメルチアゾール (BMT) やチオジアゾール銅 (TDC) よりも優れたEC50値を示します。 {svg_4}. これらの化合物は、新規抗菌剤の発見のための代替テンプレートとして使用される可能性があります。 {svg_5}.
抗真菌活性 {svg_6}
1,2,4-オキサジアゾール誘導体は、 Rhizoctonia solani に対する抗真菌活性も示しています。 {svg_7}. これは、新規抗真菌剤の開発における可能性を示唆しています。
線虫駆除活性 {svg_8}
これらの化合物は、 Meloidogyne incognita に対して中程度の線虫駆除活性があることが示されています。 {svg_9}. これは、新規線虫駆除剤の開発における可能性を示唆しています。
抗トリパノソーマ活性 {svg_10}
一部のオキサジアゾール誘導体は、潜在的な抗トリパノソーマ活性について研究されています。 {svg_11}. これは、トリパノソーマ・クルージによって引き起こされる疾患の治療における可能性を示唆しています。
製薬用途 {svg_12}
1,2,4-オキサジアゾール誘導体は、製薬用途で有用であり、特に特定の基の不安定性が観察される場合に有用です。 {svg_13}.
将来の方向性
特性
IUPAC Name |
4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN4O2/c4-2(6-9)1-3(5)8-10-7-1/h9H,(H2,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNWHKAEEDWAGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NON=C1N)C(=NO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147085-13-0 | |
| Record name | 4 amino N hydroxy 1,2,5 oxadiazole 3 carbimidoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{3-[4-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenoxy]-propyl}-dibutyl-amine](/img/structure/B1149588.png)
